Acetanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-

Description

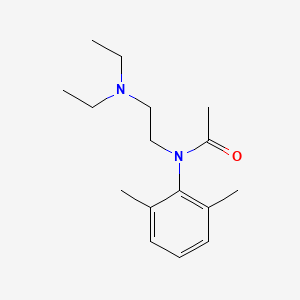

Acetanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- (CAS 137-58-6), is an acetanilide derivative characterized by a diethylaminoethyl group attached to the nitrogen atom and methyl substituents at the 2' and 6' positions of the benzene ring. Its molecular formula is C₁₄H₂₂N₂O, with a molecular weight of 234.34 g/mol . This compound is part of a broader class of acetanilides, which are widely studied for their pharmacological and chemical properties. The diethylaminoethyl moiety distinguishes it from simpler derivatives, influencing its solubility, reactivity, and biological interactions.

Properties

CAS No. |

67023-16-9 |

|---|---|

Molecular Formula |

C16H26N2O |

Molecular Weight |

262.39 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)acetamide |

InChI |

InChI=1S/C16H26N2O/c1-6-17(7-2)11-12-18(15(5)19)16-13(3)9-8-10-14(16)4/h8-10H,6-7,11-12H2,1-5H3 |

InChI Key |

FRPGXBGPVFHULS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- typically involves the reaction of acetanilide with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C}_8\text{H}_9\text{NO} + \text{ClCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 \rightarrow \text{C}_8\text{H}_9\text{NOCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Studied for its potential pharmacological properties, including analgesic and antipyretic effects.

Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, its analgesic properties may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of prostaglandins involved in pain and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its diethylaminoethyl side chain and 2',6'-dimethylphenyl group, which differentiate it from other acetanilides. Key analogs include:

| Compound Name | Key Structural Features | Differences from Target Compound | Reference |

|---|---|---|---|

| Paracetamol | Hydroxyl group at para position | Lacks diethylaminoethyl chain | |

| Phenacetin | Ethoxy group at para position | Ethoxy instead of diethylaminoethyl chain | |

| 2-Chloro-6-methylaniline | Chloro and methyl groups on aniline | No acetyl or diethylaminoethyl groups | |

| N-(2-Morpholinoethyl)-2',6'-dimethylacetanilide | Morpholine ring instead of diethylamino group | Cyclic amine alters electronic properties |

The diethylaminoethyl chain enhances lipophilicity and basic character, impacting solubility and membrane permeability compared to analogs like phenacetin or paracetamol .

Physicochemical Properties

The compound’s physicochemical profile is shaped by its substituents:

- Solubility: Predicted log10 water solubility = -1.77, lower than paracetamol (log10 = -0.77) due to increased hydrophobicity from the diethylaminoethyl group .

- Thermodynamics : Standard enthalpy of formation (ΔHf°) = -110.28 kJ/mol, reflecting stability from aromatic and alkyl interactions .

- Boiling/Melting Points : Boiling point = 672.84 K; melting point = 874.39 K, higher than simpler acetanilides due to increased molecular weight and branching .

Comparatively, N-(2-morpholinoethyl)-2',6'-dimethylacetanilide (Molecular Weight: 352.5 g/mol) has higher molecular weight and polarity from the morpholine ring, improving aqueous solubility .

Data Tables

Table 1: Molecular Properties of Selected Acetanilide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₄H₂₂N₂O | 234.34 | Diethylaminoethyl, 2',6'-dimethyl |

| Paracetamol | C₈H₉NO₂ | 151.16 | p-Hydroxyl, acetyl |

| N-(2-Morpholinoethyl)-2',6'-dimethylacetanilide | C₂₂H₂₈N₂O₂ | 352.50 | Morpholinoethyl, 2',6'-dimethyl |

| 2-Chloro-6-methylaniline | C₇H₈ClN | 141.60 | Chloro, methyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.